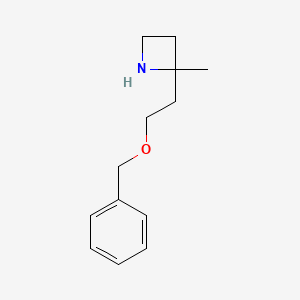

2-Methyl-2-(2-phenylmethoxyethyl)azetidine

Description

The Significance of Functionalized Azetidines in Contemporary Chemical Synthesis

The strategic incorporation of functional groups onto the azetidine (B1206935) scaffold has significantly broadened its utility in modern organic synthesis. These functionalized azetidines are not merely chemical curiosities but are pivotal components in the construction of a wide array of complex molecules.

Functionalized azetidines serve as versatile building blocks, providing access to a diverse range of molecular architectures. bohrium.comresearchgate.net Their utility stems from the ability of the strained four-membered ring to undergo various transformations, including ring-opening and ring-expansion reactions. rsc.org These reactions allow for the stereocontrolled introduction of nitrogen-containing functionalities into larger molecules. The substitution pattern on the azetidine ring dictates its reactivity and the types of structures that can be accessed. For instance, the presence of activating groups can facilitate nucleophilic attack and subsequent ring cleavage, leading to the formation of functionalized acyclic amines. researchgate.net

| Property | Description |

| Ring Strain | Approximately 25.4 kcal/mol, influencing reactivity. rsc.org |

| Synthetic Utility | Versatile intermediates for ring-opening and expansion reactions. rsc.orgbohrium.com |

| Stability | More stable and easier to handle than aziridines. rsc.org |

Beyond their role as synthetic intermediates, the azetidine ring itself is a key structural motif in a variety of complex and biologically active molecules. enamine.net The rigid, three-dimensional structure of the azetidine ring can impart unique conformational constraints on a molecule, which can be crucial for its biological activity. enamine.net This has led to the incorporation of the azetidine moiety into numerous pharmaceutical compounds and natural products. rsc.org The presence of an azetidine ring can influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. nih.gov

Specific Contextualization of 2-Methyl-2-(2-phenylmethoxyethyl)azetidine

The compound this compound represents a specific example of a disubstituted azetidine, with both substituents located at the C2 position of the heterocyclic ring.

The 2,2-disubstituted azetidine scaffold is of particular interest in synthetic and medicinal chemistry. researchgate.net The presence of two substituents on the same carbon atom creates a quaternary center, which is a common feature in many complex natural products and pharmaceutical agents. The specific substituents in this compound, a methyl group and a phenylmethoxyethyl group, offer several points of interest. The methyl group is a small, lipophilic substituent, while the phenylmethoxyethyl group introduces a larger, more flexible chain with an aromatic ring and an ether linkage. This combination of functionalities provides opportunities for further chemical modification and for studying the impact of these disparate groups on the chemical and physical properties of the azetidine ring. The synthesis of such 2,2-disubstituted azetidines can be challenging, and the development of efficient synthetic routes is an active area of research. researchgate.net

| Substituent | Chemical Nature | Potential Influence |

| Methyl group | Small, lipophilic | Can influence steric interactions and solubility. |

| Phenylmethoxyethyl group | Larger, flexible, contains an ether and an aromatic ring | Offers sites for further functionalization and can impact binding interactions. |

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, the (R)- and (S)-isomers. The synthesis of a single enantiomer, or the separation of the racemic mixture, is a significant aspect of research into chiral molecules. The biological activity of chiral compounds is often dependent on their stereochemistry, with one enantiomer frequently exhibiting greater potency or a different pharmacological profile than the other. Therefore, the ability to access enantiomerically pure forms of this compound would be crucial for its evaluation in biological systems and for its potential application as a chiral building block in the synthesis of other complex molecules. The stereoselective synthesis of 2,3-disubstituted azetidines has been an area of significant research, and similar principles could be applied to the synthesis of chiral 2,2-disubstituted azetidines. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(2-phenylmethoxyethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(7-9-14-13)8-10-15-11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSWOEMPSHKFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)CCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 2 Phenylmethoxyethyl Azetidine

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of a molecule, offering insights into its structural framework and the nature of its chemical bonds. For a molecule such as 2-Methyl-2-(2-phenylmethoxyethyl)azetidine, this technique could provide characteristic spectral data. Specific vibrational modes of interest would include the stretching and bending of the azetidine (B1206935) ring, the vibrations of the methyl and phenylmethoxyethyl substituents, and the C-N and C-O bond vibrations. However, at present, there are no published Raman spectra for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C13H19NO, the theoretical exact mass can be calculated. Experimental HRMS data, which is currently unavailable in the literature, would be crucial to confirm this composition and rule out other potential molecular formulas.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C13H20NO+ | 206.1539 |

| [M+Na]+ | C13H19NNaO+ | 228.1359 |

This table presents theoretical values. Experimental verification is required.

The fragmentation of a molecule in a mass spectrometer produces a unique pattern of fragment ions, which can be pieced together to deduce the original structure. For this compound, key fragmentation pathways would be expected to involve the cleavage of the azetidine ring and the side chain. The stability of the resulting carbocations and radical species would govern the relative abundance of the observed fragments. While general principles of fragmentation for similar structures can be hypothesized, specific experimental data is necessary for a definitive analysis.

Table 2: Plausible Fragmentation Ions for this compound

| Fragment Ion (m/z) | Plausible Structure/Origin |

|---|---|

| 91 | [C7H7]+ (Tropylium ion from benzyl (B1604629) group) |

| 70 | [C4H8N]+ (Fragment from azetidine ring cleavage) |

| 135 | [M - C7H7]+ (Loss of the benzyl group) |

This table is based on theoretical fragmentation pathways. Experimental data is needed for confirmation.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

The 2-position of the azetidine ring in this compound is a stereocenter. X-ray crystallography would be the definitive method to determine the absolute and relative stereochemistry of this chiral center and how the substituents are oriented in space. This information is critical for understanding the molecule's potential biological activity and interactions. To date, no crystallographic data has been reported for this compound.

Beyond the molecular structure, X-ray crystallography also reveals how molecules are arranged in a crystal lattice. This includes intermolecular interactions such as hydrogen bonding and van der Waals forces, which influence the physical properties of the solid material. The conformation of the flexible phenylmethoxyethyl side chain in the solid state would also be determined. Without experimental data, any discussion of the solid-state conformation and crystal packing of this compound remains speculative.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopic techniques are indispensable for characterizing chiral molecules such as this compound. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light, providing crucial information on the absolute configuration and enantiomeric purity of a sample. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for this purpose.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. A non-racemic sample will exhibit a unique ECD spectrum with positive and/or negative peaks, known as Cotton effects, corresponding to its electronic transitions. The enantiomer of a compound will produce an ECD spectrum that is a mirror image of the original, with Cotton effects of equal magnitude but opposite sign. This characteristic makes ECD an excellent tool for assessing enantiomeric purity.

The magnitude of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). For a sample of this compound, the enantiomeric excess can be determined by comparing the intensity of its ECD signal at a specific wavelength (typically a peak maximum) to that of an enantiomerically pure standard. A calibration curve can be constructed by measuring the ECD signal of mixtures with known enantiomeric ratios.

Table 1: Hypothetical ECD Data for Enantiomeric Purity Assessment of this compound

| Sample ID | Enantiomeric Excess (% ee of (R)-enantiomer) | ECD Signal (mdeg) at λ_max (e.g., 260 nm) |

| 1 | 100 | +15.0 |

| 2 | 75 | +11.2 |

| 3 | 50 | +7.5 |

| 4 | 25 | +3.7 |

| 5 | 0 (racemic) | 0.0 |

| 6 | -50 | -7.5 |

| 7 | -100 (pure (S)-enantiomer) | -15.0 |

Note: The data presented in this table are hypothetical and for illustrative purposes. The sign of the Cotton effect for a specific enantiomer would need to be determined experimentally or through theoretical calculations.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against the wavelength. Chiral molecules exhibit a characteristic ORD curve, and enantiomers will produce mirror-image curves. The plain ORD curve, away from any absorption bands, can be used to determine the concentration and purity of a known compound. In regions of absorption, the curve becomes complex, showing peaks and troughs, which is known as the Cotton effect. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule.

Detailed research findings on the chiroptical properties of analogous chiral amines and cyclic compounds demonstrate the utility of these methods. For instance, studies on other chiral azetidines often employ ab initio computational methods to predict the ECD and ORD spectra for each enantiomer. acs.orgresearchgate.net These theoretical spectra can then be compared with experimental data to assign the absolute configuration of the synthesized compound. The presence of the phenylmethoxy group in this compound provides a strong chromophore, which is expected to give rise to distinct Cotton effects in the UV region of the ECD and ORD spectra, facilitating its analysis. nih.gov

The general approach for enantiomeric purity assessment would involve:

Measurement of the ECD spectrum of an enantiomerically pure standard of either the (R)- or (S)-enantiomer to identify the wavelength of maximum absorption (λ_max) and its corresponding intensity.

Preparation of a series of samples with varying, known ratios of the two enantiomers.

Measurement of the ECD signal at the predetermined λ_max for each sample in the series.

Construction of a calibration curve by plotting the measured ECD signal against the known enantiomeric excess.

Measurement of the ECD signal of an unknown sample under the same conditions and determination of its enantiomeric excess using the calibration curve.

This methodology provides a reliable and sensitive means for the quantitative determination of the enantiomeric composition of this compound.

Reactivity and Reaction Mechanisms of 2 Methyl 2 2 Phenylmethoxyethyl Azetidine and Its Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine ring is a primary driver for its reactivity, making it a versatile synthetic intermediate. researchwithrutgers.comrsc.org Ring-opening reactions can be initiated through various mechanisms, leading to a diverse array of functionalized linear amines or other heterocyclic systems.

Azetidines are relatively stable but can be activated for ring-opening under acidic conditions. magtech.com.cnresearchgate.net In the presence of Brønsted or Lewis acids, the nitrogen atom of 2-Methyl-2-(2-phenylmethoxyethyl)azetidine is protonated or coordinated, forming a highly reactive azetidinium ion. iitk.ac.innih.gov This activation facilitates the cleavage of a carbon-nitrogen bond.

The subsequent ring-opening can proceed via two primary pathways, SN1 or SN2, depending on the substitution pattern and reaction conditions. iitk.ac.in For this compound, the C2 carbon is a quaternary center. An SN1-type mechanism would involve the formation of a relatively stable tertiary carbocation at the C2 position upon cleavage of the C2-N bond. An SN2-type mechanism involves the direct attack of a nucleophile on one of the ring carbons of the azetidinium ion. Lewis acid-mediated ring-opening reactions of 2-aryl-N-tosylazetidines have been shown to proceed via an SN2 pathway, which allows for a high degree of stereochemical control. iitk.ac.in The presence of acid can lead to intramolecular decomposition if a suitable internal nucleophile exists within the molecule's structure. nih.gov

Table 1: Plausible Acid-Catalyzed Ring Cleavage Pathways

| Mechanism | Intermediate | Description |

|---|---|---|

| SN1-type | Tertiary Carbocation (at C2) | Protonation of the nitrogen atom, followed by C2-N bond cleavage to form a stabilized tertiary carbocation. This is then trapped by a nucleophile. |

| SN2-type | Azetidinium Ion | Protonation of the nitrogen atom forms an azetidinium ion. A nucleophile then attacks either the C2 or C4 carbon, leading to concerted bond breaking and ring opening. |

Nucleophilic attack is a major pathway for the ring-opening of azetidines, particularly after the nitrogen atom has been activated by protonation or, more commonly, by conversion to a quaternary ammonium (B1175870) salt (azetidinium ion). magtech.com.cnresearchgate.netnih.gov The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C4 position—is governed by a combination of electronic and steric factors. magtech.com.cnbohrium.com

For 2-alkylazetidines like this compound, the C2 position is sterically hindered by two substituents. Consequently, sterically demanding or strong nucleophiles typically attack the less substituted C4 carbon atom. magtech.com.cnresearchgate.net Electronic effects can direct the nucleophile to the C2 position if it bears an electron-withdrawing or unsaturation group that can stabilize a negative charge buildup in the transition state, but this is not the case for the title compound. magtech.com.cnresearchgate.net Therefore, nucleophilic ring-opening of the corresponding azetidinium ion is expected to occur predominantly at the C4 position.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on Activated 2-Methyl-2-(2-phenylmethoxyethyl)azetidinium

| Nucleophile | Predicted Site of Attack | Rationale |

|---|---|---|

| Halides (e.g., Cl⁻, Br⁻) | C4 | Steric hindrance at the C2 quaternary center favors attack at the less substituted position. magtech.com.cnresearchgate.net |

| Alcohols (e.g., CH₃OH) | C4 | Follows the general rule for sterically controlled opening of 2-alkylazetidiniums. iitk.ac.in |

| Thiols (e.g., PhSH) | C4 | Steric factors dominate over electronic effects in this substrate. magtech.com.cn |

The potential energy stored in the strained four-membered ring can be harnessed to drive transformations that result in the formation of more stable five- or six-membered heterocycles. researchwithrutgers.comresearchgate.net This strategy often involves an intramolecular ring-opening followed by a ring-closing cascade.

In derivatives of this compound, if a nucleophilic moiety is introduced into one of the side chains, an intramolecular cyclization can be triggered. For instance, an azetidine bearing a 3-hydroxypropyl side chain at the C2 position can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. researchgate.net This strained bicyclic system is then readily opened by a nucleophile, leading to ring-expanded products such as substituted pyrrolidines or piperidines. researchgate.net The distribution of the resulting five- or seven-membered rings depends on the substitution pattern and the nature of the nucleophile used in the expansion process. researchgate.net Such strain-release strategies are powerful tools in synthetic chemistry for building complex molecular architectures. nih.govacs.org

Hydrogenation of azetidine derivatives can be directed towards either the substituents or the ring itself. While hydrogenation of an exocyclic double bond on an azetidine ring can be achieved with high stereoselectivity, nih.gov chemo- and stereoselective hydrogenation can also be used to achieve reductive ring cleavage of the azetidine core. nih.gov

Functionalization of the Azetidine Nitrogen Atom

The secondary amine nitrogen in the this compound ring is a key site for functionalization, acting as a nucleophile and a base.

The nitrogen atom of this compound can readily undergo N-alkylation with various electrophiles, such as alkyl halides. nih.gov This reaction proceeds via a standard nucleophilic substitution mechanism.

Further alkylation leads to the formation of a quaternary azetidinium salt. researchgate.net This process, known as quaternization, is crucial as it significantly enhances the electrophilicity of the ring carbons, thereby activating the azetidine for the nucleophilic ring-opening reactions discussed previously. magtech.com.cnnih.govbohrium.com The rate of quaternization reactions can be influenced by the nature of the alkyl halide and the reaction temperature. researchgate.net Diastereoselective α-alkylation of azetidine-2-carbonitriles has been achieved by first forming an N-borane complex, which directs the stereochemical outcome. nih.gov

Table 3: Examples of N-Alkylation and Quaternization Agents

| Reagent | Product Type | Significance |

|---|---|---|

| Methyl Iodide (CH₃I) | N-Methylated Azetidine | Simple functionalization of the nitrogen atom. |

| Benzyl (B1604629) Bromide (BnBr) | N-Benzylated Azetidine | Introduction of a common protecting group or functional handle. |

| Excess Alkyl Halide | Quaternary Azetidinium Salt | Activates the ring for subsequent nucleophilic attack and ring-opening. researchgate.netnih.gov |

Acylation and Amide Formation

The secondary amine of the azetidine ring in this compound is nucleophilic and readily undergoes acylation to form the corresponding N-acylazetidine, which is an amide. This transformation is a fundamental reaction for introducing a wide variety of functional groups onto the azetidine nitrogen.

The general mechanism involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of an acylating agent. Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated by coupling agents.

Using Acid Chlorides/Anhydrides: The reaction with highly reactive acylating agents like acetyl chloride or acetic anhydride (B1165640) typically proceeds rapidly, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl or carboxylic acid).

Using Carboxylic Acids: Direct amidation with carboxylic acids requires activating agents to convert the hydroxyl group of the acid into a better leaving group. A variety of modern coupling reagents can be employed for this purpose. organic-chemistry.org Boronic acid derivatives have also been developed as catalysts for direct amidation at room temperature, accommodating a broad range of substrates. organic-chemistry.org

The resulting N-acyl group significantly alters the electronic properties of the azetidine nitrogen, withdrawing electron density and reducing its nucleophilicity and basicity.

Table 1: Representative Acylation Reactions for Secondary Amines

| Acylating Agent | Catalyst/Base | Typical Solvent | Product Type |

|---|---|---|---|

| Acid Chloride (R-COCl) | Triethylamine or Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | N-Acylazetidine |

| Acid Anhydride ((RCO)₂O) | None or Pyridine | Aprotic Solvents | N-Acylazetidine |

| Carboxylic Acid (R-COOH) | Coupling Agents (e.g., EDCI, o-NosylOXY) | DCM, Dimethylformamide (DMF) | N-Acylazetidine |

| Carboxylic Acid (R-COOH) | Boronic Acid Catalyst | Toluene (B28343), THF | N-Acylazetidine |

This table presents generalized conditions for the acylation of secondary amines, which are applicable to the azetidine nitrogen of the target compound.

N-Arylation Strategies

N-Arylation introduces an aromatic ring directly onto the azetidine nitrogen, a crucial step in the synthesis of many pharmaceutically relevant compounds. The most prevalent and versatile methods for forging this C(aryl)-N(azetidine) bond are transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. nih.govnih.gov

This reaction typically involves the palladium-catalyzed coupling of the secondary amine of the azetidine with an aryl halide (bromide, chloride, or iodide) or an aryl triflate. researchgate.net The catalytic cycle generally involves:

Oxidative addition of the palladium(0) catalyst to the aryl halide.

Coordination of the azetidine to the palladium(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

Reductive elimination to form the N-aryl azetidine product and regenerate the palladium(0) catalyst.

The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is critical for achieving high yields. nih.gov Ligand design has been a key area of research to improve the efficiency of these reactions, especially for hindered substrates. mit.edu In addition to palladium, nickel-catalyzed cross-coupling reactions have also been explored for N-arylation. researchgate.net

Table 2: Common Conditions for Palladium-Catalyzed N-Arylation

| Arylating Agent | Palladium Source | Ligand | Base | Typical Solvent |

|---|---|---|---|---|

| Aryl Bromide | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, SPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Aryl Chloride | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Aryl Boronic Acid | Pd(II) catalysts | --- | --- | --- |

This table outlines typical components for the Buchwald-Hartwig N-arylation of secondary amines, a strategy directly applicable to this compound.

Reactivity of the Phenylmethoxyethyl Side Chain

The phenylmethoxyethyl side chain provides multiple reaction sites distinct from the azetidine ring.

Cleavage and Modification of the Ether Linkage

The benzyl ether linkage is a versatile protecting group for alcohols and its cleavage is a well-established transformation in organic synthesis. organic-chemistry.org Several methods can be employed to cleave the C-O bond of the ether in the phenylmethoxyethyl side chain, which would unmask a primary alcohol.

Catalytic Hydrogenolysis: This is one of the mildest and most common methods, involving reaction with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). youtube.com The reaction proceeds under neutral conditions and produces toluene as a byproduct, which is easily removed. youtube.comorganic-chemistry.org This method is generally clean and high-yielding but is incompatible with other reducible functional groups like alkenes or alkynes. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can cleave benzyl ethers. However, milder reagents like the boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are preferred for their selectivity, enabling debenzylation in the presence of other acid-sensitive groups. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for cleavage, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether. nih.gov While simple benzyl ethers are typically more resistant, cleavage can sometimes occur under these conditions. organic-chemistry.orgnih.gov

Reactions at the Ethyl Spacer

The ethyl spacer (–CH₂CH₂–) is composed of sp³-hybridized carbon atoms and is generally the least reactive part of the molecule. It lacks activation, making functionalization challenging. Reactions at this position typically require harsh, non-selective conditions, such as free-radical halogenation initiated by UV light. Such methods would likely be low-yielding and could lead to a mixture of products, including reactions at the benzylic position of the side chain. Targeted functionalization of the ethyl spacer without affecting other parts of the molecule would require a more advanced, specialized synthetic strategy that is not commonly employed.

Stereochemical Control and Influence on Reactivity

The C2 carbon of the azetidine ring in this compound is a quaternary stereocenter. If the molecule is synthesized in an enantiomerically pure or enriched form, this chiral center can exert significant influence on the reactivity and stereochemical outcome of subsequent reactions. This is a key concept in asymmetric synthesis, where existing stereocenters direct the formation of new ones. acs.org

The steric bulk of the two substituents at the C2 position (methyl and phenylmethoxyethyl) creates a biased steric environment around the azetidine ring. This can lead to diastereoselective reactions. For instance, in the alkylation of an N-substituted azetidine-2-carboxylic acid ester, the existing stereocenter at C2 can direct the approach of an electrophile to the less hindered face of the enolate intermediate, resulting in a high degree of diastereoselectivity. nih.gov

The synthesis of enantioenriched C2-substituted azetidines often relies on the use of chiral auxiliaries, such as chiral tert-butanesulfinamides, which guide the stereoselective formation of the ring. acs.org The predictable stereocontrol offered by such methods allows for the synthesis of specific stereoisomers of complex azetidines. researchgate.netnih.gov The rigid, strained four-membered ring structure helps to transmit this stereochemical information effectively during reactions.

Diastereoselectivity and Enantioselectivity in Reactions of the Substituted Azetidine

The stereochemistry at the C2 position of the azetidine ring plays a crucial role in directing the approach of incoming reagents, leading to high levels of diastereoselectivity in various transformations. While specific studies on this compound are not prevalent in the reviewed literature, extensive research on analogous 2-substituted azetidine systems provides a strong basis for understanding the expected stereochemical control.

One of the most effective strategies for achieving diastereoselectivity involves the use of a chiral auxiliary on the azetidine nitrogen. For instance, the use of a chiral (S)-1-arylethyl group on the nitrogen of an azetidine-2-carbonitrile (B3153824) system has been shown to effectively control the stereochemistry of α-alkylation reactions. rsc.orgnih.gov The chiral N-substituent creates a sterically biased environment, directing the approach of the electrophile to the less hindered face of the enolate intermediate.

In a study on the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, the formation of a borane (B79455) complex with the azetidine nitrogen was found to be key in achieving high diastereoselectivity. rsc.orgnih.gov Treatment of the diastereomerically pure borane complex with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile, resulted in the formation of the α-alkylated product with a high degree of stereocontrol. For example, the benzylation of the N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex yielded the (2S,1'S)-product in 72% yield, with only 2% of the (2R,1'S)-diastereomer being formed. rsc.orgnih.gov This high diastereomeric ratio underscores the effective stereochemical communication between the chiral center on the N-substituent and the newly formed stereocenter at the C2-position.

The proposed mechanism for this diastereoselectivity involves the formation of a lithium enolate that is shielded on one face by the N-borane group and the chiral N-substituent. The incoming electrophile then preferentially attacks from the less sterically encumbered face. rsc.org

| Electrophile | Product (Major Diastereomer) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl bromide | (2S,1'S)-5ba | 72 | >97:3 |

| Allyl bromide | (2S,1'S)-5bb | 85 | >97:3 |

| Methyl iodide | (2S,1'S)-5bc | 77 | 93:7 |

| Ethyl iodide | (2S,1'S)-5bd | 66 | 92:8 |

| Data adapted from a study on the diastereoselective α-alkylation of a related N-((S)-1-arylethyl)azetidine-2-carbonitrile system. rsc.orgnih.gov |

Enantioselective syntheses of substituted azetidines often rely on the use of chiral catalysts or reagents that can differentiate between the enantiotopic faces of a prochiral substrate. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been demonstrated as a powerful method for the enantioselective synthesis of 2,3-disubstituted azetidines. nih.gov This process involves the simultaneous introduction of a boryl and an allyl group across the C=N bond of the azetine, creating two new stereocenters with high enantioselectivity. nih.gov While this example involves an azetine precursor, it highlights a modern strategy that could potentially be adapted for the enantioselective functionalization of the azetidine ring.

Remote Stereochemical Effects on Reaction Pathways

The influence of a stereocenter on the outcome of a reaction at a distant position within the same molecule is a phenomenon known as remote stereocontrol. In the context of this compound, the chiral center at the C2 position can potentially influence the reactivity and stereoselectivity of reactions occurring at other positions on the azetidine ring or on the side chain.

While specific examples for this compound are not available in the surveyed literature, the principles of remote stereocontrol have been demonstrated in other cyclic systems. For example, in certain cyclic ketones, a stereocenter several bonds away from a carbonyl group can dictate the facial selectivity of nucleophilic addition to that carbonyl. nih.gov This effect is often transmitted through conformational rigidity or through non-covalent interactions that favor a particular transition state.

In the case of our subject azetidine derivative, the C2-substituents (methyl and 2-phenylmethoxyethyl) would force the azetidine ring to adopt a puckered conformation. This puckering, in turn, would create a distinct steric environment on either face of the ring. For a reaction occurring at the C3 or C4 position, the substituents at C2 could sterically hinder one face of the ring more than the other, thereby directing the approach of a reagent.

Furthermore, the phenylmethoxyethyl side chain introduces additional conformational flexibility and potential for non-covalent interactions. The phenyl group could, for instance, engage in π-stacking interactions with reagents or other parts of the molecule in a transition state, thereby influencing the reaction's stereochemical outcome. The ether oxygen in the side chain could also act as a Lewis basic site, coordinating to metal catalysts or reagents and directing their delivery to a specific face of the molecule.

The study of such remote stereochemical effects is a nuanced area of stereochemistry. The magnitude of the effect would depend on several factors, including the rigidity of the azetidine ring, the length and conformational preferences of the side chain, and the nature of the reaction being performed. Computational modeling, in conjunction with experimental studies on carefully designed derivatives, would be instrumental in elucidating the specific remote stereochemical effects at play in reactions of this compound and its analogues.

Computational and Theoretical Investigations of Azetidine Systems with Relevance to 2 Methyl 2 2 Phenylmethoxyethyl Azetidine

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable for predicting the molecular properties and energetics of organic compounds, including azetidine (B1206935) derivatives. nih.govthescience.dev These methods allow for a detailed examination of the molecule's electronic landscape, conformational preferences, and inherent strain.

The electronic structure of the azetidine ring is fundamentally influenced by the nitrogen heteroatom and the ring strain. Quantum chemical methods are used to model the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. In a typical substituted azetidine, the HOMO is often associated with the lone pair of electrons on the nitrogen atom, making it a nucleophilic center.

Charge distribution analysis, such as that derived from Hirshfeld or Natural Population Analysis (NPA), reveals the partial charges on each atom. mdpi.comnih.gov In the azetidine ring, the nitrogen atom carries a partial negative charge, while the adjacent carbon atoms are electropositive. This charge separation influences the molecule's polarity and its interactions with other reagents. For 2-Methyl-2-(2-phenylmethoxyethyl)azetidine, the electron-donating methyl group and the bulky 2-phenylmethoxyethyl group at the C2 position would further modulate the charge distribution and steric accessibility of the nitrogen lone pair. Theoretical calculations indicate that in substituted azides, the central nitrogen of the azide (B81097) group is positively charged, while the terminal nitrogens are negative. mdpi.com

Table 1: Calculated Partial Atomic Charges for a Model Azetidine Ring

Illustrative atomic charges calculated via DFT for a simple N-H azetidine ring, demonstrating the typical charge distribution. The specific values for this compound would be influenced by its unique substituents.

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| C2 | +0.15 |

| C3 | -0.05 |

| C4 | +0.15 |

| H (on N) | +0.20 |

Contrary to a planar representation, the four-membered azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the inherent angle strain. Gas-phase electron diffraction studies have characterized the ring configuration of the parent azetidine molecule, revealing a distinct dihedral angle of approximately 37°. rsc.org This puckering creates two non-equivalent axial and equatorial positions for substituents on the ring atoms.

The ring can undergo a rapid inversion process, passing through a higher-energy planar transition state. The energy barrier for this inversion is relatively low for the parent azetidine but can be significantly influenced by the nature and size of substituents. In this compound, the two large substituents at the C2 position would create a strong steric bias, likely locking the ring into a specific puckered conformation and raising the energy barrier for ring inversion. Computational studies can comprehensively map the potential energy surface to identify the most stable conformers and the transition states connecting them. nih.gov

Table 2: Conformational Parameters of the Azetidine Ring

Typical conformational parameters for the unsubstituted azetidine ring as determined by experimental and computational methods.

| Parameter | Typical Value | Reference Method |

|---|---|---|

| Puckering Dihedral Angle (C-N-C-C) | ~37° | Electron Diffraction rsc.org |

| Barrier to Ring Inversion | ~1.26 kcal/mol | Microwave Spectroscopy |

| C-N Bond Length | ~1.48 Å | Computational (DFT) |

| C-C Bond Length | ~1.55 Å | Computational (DFT) |

The reactivity of azetidines is largely governed by their considerable ring strain energy (RSE). rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries. Computational methods, particularly using isodesmic and homodesmotic reactions, provide reliable estimates of RSE. researchgate.net The RSE of azetidine is calculated to be approximately 25-27 kcal/mol. researchgate.netresearchgate.net

This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but significantly higher than that of five-membered rings like pyrrolidine (B122466) (5.8 kcal/mol) or six-membered rings like piperidine, which is considered strain-free. researchgate.net This stored energy makes the azetidine ring susceptible to cleavage, providing a thermodynamic driving force for ring-opening reactions. rsc.orgnih.gov The high RSE endows azetidine with a unique combination of stability for handling and enhanced reactivity under specific conditions. researchgate.net

Table 3: Comparison of Ring Strain Energies (RSE)

A comparison of the calculated ring strain energies for azetidine and other common cyclic compounds.

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 researchgate.net |

| Azetidine | 4 | ~25.2 researchgate.net |

| Pyrrolidine | 5 | ~5.8 researchgate.net |

| Piperidine | 6 | ~0 researchgate.net |

| Cyclobutane | 4 | ~26.4 researchgate.net |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is crucial for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool. nih.govmdpi.com These calculations can predict both ¹H and ¹³C chemical shifts with a high degree of accuracy, often requiring only a simple linear scaling correction to match experimental values. rsc.orgnrel.gov This predictive power is invaluable for assigning complex spectra and confirming the constitution and stereochemistry of novel azetidine derivatives like this compound.

Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. By comparing the calculated frequencies and intensities with experimental data, specific vibrational modes can be assigned to functional groups and skeletal vibrations, confirming the molecular structure.

Table 4: Illustrative DFT Prediction Accuracy for ¹³C NMR Chemical Shifts

Typical performance of DFT (GIAO method) for predicting ¹³C NMR chemical shifts for a model organic molecule, showing the strong correlation between calculated and experimental values.

| Carbon Atom | Calculated Shielding (ppm) | Scaled Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| C-alpha (to N) | 130.5 | 50.1 | 51.2 |

| C-beta (to N) | 155.2 | 24.6 | 25.7 |

| Methyl C | 160.1 | 19.5 | 20.1 |

| Carbonyl C | 5.8 | 175.6 | 176.3 |

Reaction Mechanism Studies Using Computational Chemistry

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, providing a detailed, step-by-step understanding of reaction mechanisms.

For azetidines, two of the most important transformations are ring-opening and cyclization reactions. Computational studies have been instrumental in clarifying the mechanisms of these processes.

Ring Opening: The ring-opening of azetidines, particularly after N-activation to form an azetidinium ion, is a key reaction. nih.gov DFT calculations can model the nucleophilic attack (an S_N2-type reaction) that leads to ring cleavage. These models allow for the precise characterization of the transition state structure, including the bond-breaking and bond-forming distances. The calculated activation energy barrier (ΔG‡) provides a quantitative measure of the reaction rate, explaining why certain nucleophiles or substrates react faster than others and predicting the regioselectivity of the attack. researchgate.net For instance, studies on aryl azetidines have detailed an acid-mediated intramolecular ring-opening decomposition pathway. nih.gov

Cyclization: The formation of the azetidine ring via cyclization is another area where computation provides critical insights. For example, in the copper-catalyzed radical cyclization of ynamides to form azetidines, DFT calculations were used to understand the preference for the observed 4-exo-dig pathway over the alternative 5-endo-dig pathway. nih.gov By calculating the free energy profiles for competing pathways, researchers can rationalize the observed product distribution and optimize reaction conditions. nih.gov

Table 5: Calculated Activation Energies for Key Azetidine Reactions

Representative calculated activation free energies (ΔG‡) for fundamental azetidine reaction types, illustrating how computational chemistry quantifies reaction feasibility.

| Reaction Type | Model System | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| S_N2 Ring Opening | N-protonated azetidine + Cl⁻ | DFT (B3LYP) | 15-20 |

| 4-exo-dig Radical Cyclization | Ynamide radical cyclization | DFT nih.gov | ~5-10 |

| Ring Inversion | Unsubstituted Azetidine | MP2 | ~1.3 |

Investigation of Reaction Selectivity (Regioselectivity, Stereoselectivity)

Computational studies are instrumental in elucidating the factors that govern the selectivity of reactions involving azetidine rings. The inherent ring strain and the substitution pattern on the four-membered ring significantly influence whether reactions proceed with a particular regioselectivity or stereoselectivity. rsc.org Theoretical models can predict the outcomes of reactions by analyzing the transition state energies for different possible pathways.

Regioselectivity: In the case of unsymmetrically substituted azetidines, such as those analogous to this compound, nucleophilic ring-opening reactions present a key challenge in regioselectivity. Computational models have shown that the preferred site of attack is highly dependent on the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn For instance, the presence of groups that can stabilize a positive charge on an adjacent carbon atom, like an aryl group, can direct nucleophilic attack to that carbon, leading to the cleavage of the adjacent C-N bond. magtech.com.cn Lewis acid catalysis is often required to activate the azetidine ring for these transformations, and computational studies help in understanding how these catalysts interact with the substrate to favor one regioisomer over another. magtech.com.cnfrontiersin.org For example, in the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies suggested that the coordination of a Lanthanum(III) catalyst to the substrate was crucial in controlling the observed C3-selective aminolysis. frontiersin.org

Role of Solvents and Catalysts in Reaction Pathways

The reaction pathways of azetidine systems are profoundly influenced by the choice of solvents and catalysts, and computational chemistry provides a molecular-level understanding of these effects. Theoretical models can simulate the interactions between the azetidine substrate, reagents, solvent molecules, and catalyst to predict how these factors alter the energy landscape of the reaction.

Solvents: The polarity of the solvent can play a critical role in reaction outcomes. For example, in the chemistry of azetidine sulfonyl fluorides, the solvent polarity is a key determinant in directing the reaction toward either a SuFEx (Sulfur(VI) Fluoride Exchange) or a deFS (defluorosulfation) pathway. nih.gov Computational simulations can model the stabilization of charged intermediates or transition states by polar solvents, explaining why certain pathways are favored. nih.gov For instance, polar solvents like methanol (B129727) and acetonitrile (B52724) can stabilize carbocation intermediates, promoting entropically driven processes. nih.gov

Catalysts: Catalysts are frequently employed to enhance the reactivity and control the selectivity of reactions involving the stable azetidine ring. magtech.com.cn Computational studies are essential for understanding the mechanism of catalysis.

Lewis Acids: In nucleophilic ring-opening reactions, Lewis acids are often used to activate the azetidine. magtech.com.cn Computational models can illustrate how the Lewis acid coordinates to the nitrogen atom, increasing the ring strain and making the ring more susceptible to nucleophilic attack. La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to yield azetidines is one such example where computational analysis suggested the role of the lanthanum(III) coordination in determining regioselectivity. frontiersin.org

Transition Metal Catalysts: Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been developed for the synthesis of azetidines. rsc.org Mechanistic studies, often supported by computational calculations, propose that the catalyst facilitates the formation of a key alkyl–Pd(IV) intermediate, which then undergoes reductive elimination to form the azetidine ring. rsc.org

Organocatalysts: In reactions like the aldol (B89426) reaction, azetidine-derived catalysts, such as azetidine-2-carboxylic acid, have been studied computationally. researchgate.net These studies analyze the transition state geometries to understand the origins of stereoselectivity, revealing how the puckering of the four-membered ring and the orientation of substituents influence the facial selectivity of the reaction. researchgate.net

Photocatalysts: In modern synthetic methods like the aza Paternò–Büchi reaction, photocatalysts are used to promote the [2+2] cycloaddition to form azetidines. rsc.orgmit.eduresearchgate.net Computational modeling helps in understanding the energy transfer from the catalyst to the reactants, moving them into excited states that are more reactive. mit.edu

By simulating these complex interactions, computational chemistry provides predictive power, enabling the rational design of reaction conditions to achieve desired outcomes in the synthesis and functionalization of azetidines.

Thermodynamic and Kinetic Stability Analyses

Computational chemistry offers powerful tools to assess the thermodynamic and kinetic stability of molecules like this compound. These analyses are crucial for understanding the compound's persistence, reactivity, and potential decomposition pathways.

Heats of Formation (HOFs) and Bond Dissociation Energies (BDEs)

Heats of Formation (HOFs): The standard enthalpy of formation (ΔfH°₂₉₈) is a fundamental thermodynamic property that indicates the stability of a compound relative to its constituent elements in their standard states. A lower or more negative HOF generally signifies greater thermodynamic stability. Computational methods, particularly high-level ab initio and density functional theory (DFT) calculations, can accurately predict HOFs for complex molecules. icm.edu.plnih.gov These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps to cancel out systematic errors in the calculations. nih.gov For a series of nitroimine-substituted azetidines, HOFs were calculated at the G3MP2 level to evaluate their potential as high-energy-density compounds, revealing that these derivatives possess high heats of formation, indicating significant stored chemical energy. icm.edu.pl

Bond Dissociation Energies (BDEs): BDE represents the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. acs.org It is a direct measure of bond strength and provides critical insights into the kinetic stability of a compound and its likely reaction pathways. sciencepublishinggroup.com Weaker bonds are more susceptible to cleavage and can indicate reactive sites within the molecule. BDEs can be calculated from the heats of formation of the parent molecule and the resulting radicals. icm.edu.plnih.govacs.org For substituted azetidines, computational studies have shown that the covalent bond strength within the four-membered ring is a determining factor for isomer stability. icm.edu.pl High BDEs are indicative of greater thermal and kinetic stability. icm.edu.pl

The table below illustrates representative calculated BDEs for different types of bonds found in organic molecules, providing a general reference for the bond strengths that would be relevant in a molecule like this compound.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-H (in alkanes) | 96 - 101 |

| C-C (in alkanes) | 83 - 90 |

| C-N (in amines) | 75 - 85 |

| C-O (in ethers) | 80 - 90 |

| O-H (in alcohols) | 100 - 105 |

Note: These are general values and can vary based on the specific molecular structure.

Isomer Stability and Interconversion Pathways

Computational methods are essential for evaluating the relative stabilities of different isomers (e.g., stereoisomers or constitutional isomers) and for mapping the energy barriers associated with their interconversion.

For azetidine systems, the puckered nature of the four-membered ring can give rise to different conformations. The substituents on the ring dictate the preferred conformation. researchgate.net For instance, computational studies on proline analogs, including azetidine-2-carboxylic acid, have analyzed the "up" and "down" conformations of the ring, showing how the presence and position of substituents affect the relative stability of these puckered forms. researchgate.net

Furthermore, in reactions where multiple isomers can be formed, computational chemistry can predict the product distribution by calculating the relative energies of the transition states leading to each isomer. A lower transition state energy corresponds to a faster reaction rate and, typically, a more abundant product under kinetic control. For example, in the photochemical aza Paternò–Büchi reaction, irradiation can lead to E/Z isomerization of the oxime precursor. nih.gov Computational modeling of the reaction mechanism, involving intermediates that allow for bond rotation, can explain the observed scrambling of isomers and the eventual formation of the most stable product. nih.gov The study of diradical intermediates in other photochemical reactions has also shown that the isomer with the most stable precursor is the one that predominates. adelaide.edu.au

Advanced Computational Methodologies and Applications

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems, including substituted azetidines like this compound. rsc.orgnih.gov This powerful quantum mechanical method is widely used for geometry optimization and the calculation of molecular energies due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net

Geometry Optimization: A key application of DFT is to find the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. nih.govresearchgate.net This process, often called "full geometry optimization," involves calculating the forces on each atom and adjusting their positions iteratively until these forces become negligible. nih.govresearchgate.net For flexible molecules or those with strained rings like azetidines, DFT can accurately predict bond lengths, bond angles, and dihedral angles. researcher.life The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p)) is crucial and significantly affects the results. nih.govresearchgate.netnih.gov Optimized geometries are fundamental for calculating other molecular properties, such as vibrational frequencies, which can confirm that the optimized structure is a true minimum (no imaginary frequencies) and can be compared with experimental spectroscopic data. researchgate.net

Energy Calculations: Once an optimized geometry is obtained, DFT is used to calculate the total electronic energy of the system. This energy is a key component in determining various thermodynamic properties. researchgate.net

Reaction Energetics: By calculating the energies of reactants, products, and transition states, DFT can be used to determine reaction enthalpies, activation energies, and to map out entire reaction pathways. This is crucial for understanding reaction mechanisms, kinetics, and selectivity. rsc.org

Thermodynamic Properties: DFT calculations form the basis for determining thermodynamic quantities such as heats of formation and bond dissociation energies. nih.gov For example, the heats of formation for nitroimine-substituted azetidines were investigated using DFT methods to assess their stability. icm.edu.pl

Isomer Stability: The relative stability of different isomers or conformers can be readily assessed by comparing their DFT-calculated total energies. The isomer with the lowest energy is the most thermodynamically stable.

The table below summarizes common DFT functionals and basis sets used in the computational investigation of organic molecules.

| Component | Examples | Description |

|---|---|---|

| Functionals | B3LYP, PBE, M06-2X, MN15 | Approximations for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The choice of functional is critical for accuracy. |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. |

Ab Initio Methods for High-Level Accuracy Investigations

Ab initio quantum chemical methods are foundational in the computational study of azetidine systems, providing highly accurate data without reliance on empirical parameters. These first-principles calculations are crucial for elucidating the electronic structure, geometry, and energetic properties of molecules like this compound. By solving the electronic Schrödinger equation, ab initio methods can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energy barriers.

High-level accuracy is often achieved using sophisticated methods such as coupled-cluster theory, including approaches like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples). These methods systematically account for electron correlation, which is essential for accurate predictions. The choice of basis set is also critical, with larger basis sets generally yielding more accurate results at a higher computational cost. For azetidine derivatives, these calculations can precisely model the puckered conformation of the four-membered ring, the inversion barrier at the nitrogen atom, and the influence of substituents on these properties. aip.orgnih.gov For instance, computational studies on fluorinated azetidines have demonstrated how substituents can significantly influence the ring's pucker.

Furthermore, ab initio methods are instrumental in studying reaction mechanisms involving azetidines. They can be used to map out potential energy surfaces, locate transition states, and calculate activation energies, providing deep insights into the reactivity of the azetidine ring. nih.govnih.gov This is particularly relevant for understanding the stability and potential decomposition pathways of substituted azetidines. nih.gov The accuracy of these methods is such that they can provide reliable predictions of various molecular parameters, often in excellent agreement with experimental data where available.

The following table illustrates the typical accuracy that can be achieved with high-level ab initio calculations for molecular properties relevant to azetidine systems.

| Property | Method | Typical Accuracy |

|---|---|---|

| Bond Lengths | CCSD(T)/aug-cc-pVTZ | ± 0.002 Å |

| Bond Angles | CCSD(T)/aug-cc-pVTZ | ± 0.2° |

| Rotational Constants | CCSD(T) with basis set extrapolation | ~0.04% mean absolute error |

| Vibrational Frequencies | Anharmonic calculations at CCSD(T) level | ± 5-10 cm⁻¹ |

| Reaction Barriers | High-level composite methods (e.g., G4, W1) | ± 1 kcal/mol |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility and dynamic behavior of azetidine systems, including complex derivatives like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can model the time evolution of molecular structures, providing insights into their dynamic properties that are not accessible from static quantum chemical calculations.

A key aspect of azetidine's structure is the puckering of its four-membered ring. rsc.org MD simulations can be used to explore the potential energy surface of this ring puckering and to study the dynamics of interconversion between different puckered conformations. aip.org The presence of substituents, such as the methyl and phenylmethoxyethyl groups in this compound, is expected to have a significant impact on the conformational landscape of the azetidine ring. MD simulations can reveal the preferred conformations of these substituents and their influence on the ring's geometry and flexibility.

Moreover, MD simulations can provide valuable information about the interactions of azetidine derivatives with their environment, such as solvent molecules or biological macromolecules. researchgate.net By simulating the molecule in a solvent box, it is possible to study solvation effects on its conformation and dynamics. In the context of drug design, MD simulations are frequently employed to study the binding of ligands to their protein targets, providing insights into the binding mode, binding affinity, and the role of conformational changes in the binding process. For a molecule like this compound, MD simulations could be used to understand its interactions with a hypothetical biological target, elucidating the dynamic aspects of molecular recognition.

The table below outlines typical parameters and outputs from a molecular dynamics simulation of an azetidine derivative in a solvent environment.

| Parameter/Output | Typical Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 1-2 fs |

| Ensemble | NPT (isothermal-isobaric) |

| Key Analyses | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs), Dihedral Angle Distributions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-2-(2-phenylmethoxyethyl)azetidine and its derivatives?

- Methodology : A two-step approach is commonly employed:

Tandem Hydroamination/Glycosylation : Enantioselective synthesis of the azetidine core via regio- and stereoselective hydroamination of glycals, followed by glycosylation .

Julia–Kocienski Olefination : Coupling of the azetidine subunit with side-chain moieties to introduce functional groups like the phenylmethoxyethyl substituent .

- Key Considerations : Use one-pot reactions to minimize isolation steps and improve efficiency. Maintain anhydrous conditions due to the compound’s sensitivity to moisture .

Q. How does the structural rigidity of the azetidine ring influence pharmacological activity?

- Analysis : The azetidine scaffold provides conformational restraint, enhancing binding affinity to biological targets. For example:

- Antimycobacterial Activity : Substitutions at the 2-position (e.g., phenylmethoxyethyl) optimize interactions with mycolate assembly enzymes in Mycobacterium tuberculosis, achieving MIC values <1 µg/mL .

- Anticancer Potential : Derivatives with bulky substituents exhibit improved selectivity for kinase targets (e.g., CDK1/GSK3β) due to steric and electronic effects .

- Experimental Validation : Use X-ray crystallography or molecular docking to correlate substituent geometry with target engagement .

Q. What stability challenges arise during storage and handling of this compound?

- Guidelines :

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation and hydrolysis .

- Handling : Use sealed reaction systems and avoid prolonged exposure to air. Monitor degradation via HPLC or NMR for signs of ring-opening or ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between transcriptomic data and phenotypic assays in mode-of-action studies?

- Case Study : RNA-seq data from M. tuberculosis treated with this compound showed upregulation of fatty acid biosynthesis genes, while phenotypic assays indicated mycolate inhibition .

- Resolution Strategy :

Orthogonal Validation : Use in vitro enzymatic assays (e.g., purified FAS-II components) to confirm direct inhibition.

Genetic Knockdown : Silence candidate genes (e.g., inhA) to assess compensatory pathways.

Metabolomic Profiling : Quantify mycolic acid intermediates via LC-MS to pinpoint blockages .

Q. What mechanistic insights explain enantioselectivity in azetidine synthesis?

- Key Findings : Chiral phosphoric acid catalysts induce selectivity via dual activation:

- Thione Tautomer Stabilization : The catalyst protonates the azetidine nitrogen while stabilizing the thione form of thiourea intermediates, lowering activation energy (ΔG‡ ≈ 18 kcal/mol for the favored enantiomer) .

- Non-Covalent Interactions : π-Stacking between the phenylmethoxyethyl group and the catalyst’s adamantyl substituents enhances stereocontrol (≥95% ee) .

Q. How can structural modifications improve blood-brain barrier (BBB) permeability for neuroactive applications?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.